9-cis-4-Ketoretinol
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Overview
Description
9-cis-4-Ketoretinol: is a synthetic retinoid compound with the molecular formula C20H28O2 and a molecular weight of 300.44 g/mol . It is a derivative of retinol and is known for its ability to activate gene expression through binding to nuclear receptor proteins . This compound is primarily used in research settings and has shown potential in treating various medical conditions, including squamous cell carcinoma, deep cystic acne, psoriasis, leukemia, lymphoma, and photodamaged or aging skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-4-Ketoretinol typically involves the isomerization of all-trans-retinoic acid (ATRA) to 9-cis-retinoic acid (9-cis-RA), followed by oxidation to form this compound . The isomerization process can be achieved using various reagents and conditions, such as iodine or light exposure. The oxidation step often involves the use of oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 9-cis-4-Ketoretinol undergoes various chemical reactions, including:
Oxidation: Conversion of 9-cis-retinoic acid to this compound.
Reduction: Potential reduction of the ketone group to form corresponding alcohols.
Substitution: Possible substitution reactions at the retinoid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products Formed:
Oxidation Products: this compound from 9-cis-retinoic acid.
Reduction Products: Corresponding alcohols from the reduction of the ketone group.
Scientific Research Applications
9-cis-4-Ketoretinol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying retinoid chemistry.
Biology: Investigated for its role in gene expression and cellular differentiation.
Medicine: Potential therapeutic agent for treating skin conditions, cancers, and other diseases.
Industry: Utilized in the development of skincare products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-cis-4-Ketoretinol involves its binding to nuclear receptor proteins, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . This binding activates gene expression, leading to various biological effects, such as cellular differentiation, apoptosis, and inhibition of cell proliferation . The compound’s ability to modulate these pathways makes it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
All-trans-retinoic acid (ATRA): A widely studied retinoid with similar biological activities but different receptor binding profiles.
9-cis-retinoic acid (9-cis-RA): The precursor to 9-cis-4-Ketoretinol, with similar receptor binding but different chemical properties.
Alitretinoin: Another retinoid used in the treatment of skin conditions and cancers.
Uniqueness of this compound: this compound is unique due to its specific binding to both RARs and RXRs, which allows it to activate a broader range of gene expression pathways compared to other retinoids . This dual receptor activation makes it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H28O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-[(1Z,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,21H,11,13-14H2,1-5H3/b8-6+,10-9-,15-7+,16-12+ |
InChI Key |
PLIUCYCUYQIBDZ-XPVCMWBDSA-N |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C\C(=C\C=C\C(=C\CO)\C)\C |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CCO)C)C |
Origin of Product |
United States |
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